molecular formula C24H25N3O4S2 B2494284 N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-37-8

N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2494284
CAS No.: 851781-37-8
M. Wt: 483.6
InChI Key: ZXLHHSLKYYVYKJ-UHFFFAOYSA-N
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Description

N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzenesulfonyl group, a pyrazole ring, and an ethane-1-sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ringThe final step involves the attachment of the ethane-1-sulfonamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)ethane-1-sulfonamide: Similar structure but with a chlorine atom instead of the benzenesulfonyl group.

    N-(4-nitrophenyl)ethane-1-sulfonamide: Contains a nitro group instead of the benzenesulfonyl group.

    N-(4-methoxyphenyl)ethane-1-sulfonamide: Features a methoxy group instead of the benzenesulfonyl group.

Uniqueness

N-{4-[1-(benzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is unique due to its combination of the benzenesulfonyl group and the pyrazole ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-3-32(28,29)26-21-15-13-19(14-16-21)23-17-24(20-11-9-18(2)10-12-20)27(25-23)33(30,31)22-7-5-4-6-8-22/h4-16,24,26H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLHHSLKYYVYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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